molecular formula C8H7ClN2O B8673995 4-(2-Butynyloxy)-6-chloropyrimidine CAS No. 405930-64-5

4-(2-Butynyloxy)-6-chloropyrimidine

Cat. No.: B8673995
CAS No.: 405930-64-5
M. Wt: 182.61 g/mol
InChI Key: GEGGIEGNUJVDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Butynyloxy)-6-chloropyrimidine is a pyrimidine derivative featuring a chlorine atom at the 6-position and a 2-butynyloxy group at the 4-position.

Properties

CAS No.

405930-64-5

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-but-2-ynoxy-6-chloropyrimidine

InChI

InChI=1S/C8H7ClN2O/c1-2-3-4-12-8-5-7(9)10-6-11-8/h5-6H,4H2,1H3

InChI Key

GEGGIEGNUJVDJB-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC(=NC=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Compound Name Substituent at 4-Position Electronic Effects Key References
4-(2-Butynyloxy)-6-chloropyrimidine 2-Butynyloxy (CH₂C≡C-O-) Moderate electron-withdrawing (alkyne)
4-Benzyloxy-6-chloropyrimidine Benzyloxy (C₆H₅CH₂O-) Electron-donating (aromatic ring)
4-[(2-Bromo-3-pyridinyl)oxy]-6-chloropyrimidine Bromopyridinyloxy (Br-C₅H₃N-O-) Strong electron-withdrawing (Br, pyridine)
4-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine Bicyclic substituent Steric hindrance, variable electronic effects

Analysis :

  • The 2-butynyloxy group provides a balance between steric bulk and electronic effects, making it suitable for targeted interactions in enzyme inhibition (e.g., TNF-α converting enzyme) .
  • Bromopyridinyloxy groups introduce strong electron-withdrawing effects and hydrogen-bonding capabilities, which may enhance binding affinity in receptor-ligand interactions .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Purity Stability/Commercial Availability
4-(2-Butynyloxy)-6-chloropyrimidine Not explicitly provided N/A Likely research-grade (limited data)
4-Benzyloxy-6-chloropyrimidine 220.66 ≥95% Discontinued; synthesis challenges noted
4-((1R,2S,4R)-Bicyclo...)-6-chloropyrimidine 206.67 ≥95% Discontinued; specialized applications
5-(4-Bromophenyl)-4,6-dichloropyrimidine 333.47 (estimated) N/A Key intermediate in pharmaceuticals

Analysis :

  • Lower molecular weight compounds (e.g., bicyclo derivatives at 206.67 g/mol) may offer better bioavailability compared to bulkier analogs like benzyloxy derivatives (220.66 g/mol).
  • Commercial discontinuation of certain analogs (e.g., ) suggests synthetic complexity or niche applications.

Analysis :

  • The 2-butynyloxy group in TMI-1 (a derivative) shows dual inhibition of TACE and MMPs, critical in inflammatory diseases .
  • Bromine-containing analogs may leverage halogen-bonding for enhanced target engagement .

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